N-(3-chloro-2-methylphenyl)-2-{[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide
Description
N-(3-chloro-2-methylphenyl)-2-{[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide is a heterocyclic compound featuring a thieno[2,3-d]pyrimidine core substituted at position 5 with a 4-chlorophenyl group and at position 4 with a sulfanyl (-S-) bridge. This bridge connects to an acetamide moiety, which is further substituted with a 3-chloro-2-methylphenyl group.
Properties
Molecular Formula |
C21H15Cl2N3OS2 |
|---|---|
Molecular Weight |
460.4 g/mol |
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanylacetamide |
InChI |
InChI=1S/C21H15Cl2N3OS2/c1-12-16(23)3-2-4-17(12)26-18(27)10-29-21-19-15(9-28-20(19)24-11-25-21)13-5-7-14(22)8-6-13/h2-9,11H,10H2,1H3,(H,26,27) |
InChI Key |
SHFYBACIVIIWMV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CSC2=NC=NC3=C2C(=CS3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Biological Activity
N-(3-chloro-2-methylphenyl)-2-{[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities. The compound's structure includes a thienopyrimidine moiety, which is known for various biological properties, including anticancer and antimicrobial activities. This article reviews the biological activity of this compound based on recent studies and data.
- Molecular Formula : C23H20ClN3O2S2
- Molecular Weight : 470 g/mol
- IUPAC Name : this compound
The biological activity of this compound can be attributed to its interaction with specific biological targets. The thienopyrimidine scaffold is known to inhibit various kinases and enzymes involved in cell proliferation and survival pathways.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance, research has demonstrated that derivatives of thienopyrimidine exhibit significant cytotoxicity against several cancer cell lines.
Table 1: Cytotoxicity Data Against Various Cancer Cell Lines
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity. Studies indicate that compounds with similar structures exhibit inhibition against various bacterial strains.
Table 2: Antimicrobial Activity Overview
Case Studies
- Case Study on Anticancer Effects : A study by Wei et al. investigated the effects of thienopyrimidine derivatives on A549 lung cancer cells, revealing that certain compounds induced apoptosis and inhibited cell growth significantly at low concentrations (IC50 = 26 µM) .
- Evaluation of Antimicrobial Properties : Research conducted by Chopra et al. assessed the antimicrobial efficacy of thienopyrimidine derivatives against common pathogens, showing effective inhibition of E. coli and S. aureus at concentrations as low as 10 µg/mL .
Comparison with Similar Compounds
(a) N-(4-Chlorophenyl)-2-(4-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)piperazin-1-yl)acetamide
- Core Structure: Similar thieno[2,3-d]pyrimidine scaffold but linked via a piperazine ring to the acetamide group.
- Substituents : The acetamide is substituted with a 4-chlorophenyl group instead of 3-chloro-2-methylphenyl.
- Synthesis: Reacted 4-(piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine with 2-chloro-N-(4-chlorophenyl)acetamide using NaHCO₃/NaI as catalysts .
- Bioactivity: Not explicitly stated, but analogous thienopyrimidines often exhibit antiproliferative effects .
(b) 5-(Thiophen-2-yl)thieno[2,3-d]pyrimidin-4-one Derivatives
- Core Structure: Thieno[2,3-d]pyrimidin-4-one with a thiophene substituent.
- Substituents: Varied acetamide groups (e.g., 4-chlorophenyl, phenylimino).
- Synthesis : Achieved via cyclization and coupling reactions, with yields ranging from 60% to 75% .
- Bioactivity: Compound 9 (N-(2-(4-chlorophenyl)-4-oxothiazolidin-3-yl)-2-(4-oxo-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide) showed notable anti-breast cancer activity (IC₅₀ = 2.1 µM) .
Pyrimidine and Oxadiazole Derivatives
(a) N-Substituted 5-(4-Chlorophenyl)-1,3,4-Oxadiazol-2-yl-2-sulfanyl Acetamides
- Core Structure: 1,3,4-Oxadiazole ring instead of thienopyrimidine.
- Substituents : Variable N-alkyl/aryl groups (e.g., 4-nitrophenyl, morpholine).
- Synthesis : Synthesized via sequential reactions starting from 4-chlorobenzoic acid, with final coupling using NaH/DMF (yields: 70–85%) .
- Bioactivity : Compounds 6f and 6o demonstrated potent antimicrobial activity (MIC = 8–16 µg/mL) against Staphylococcus aureus and Escherichia coli .
(b) 2-[(5-(((4-(4-Chlorophenyl)pyrimidin-2-yl)thio)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(4-nitrophenyl)acetamide
- Core Structure : Combines pyrimidine and oxadiazole rings.
- Substituents : Dual sulfanyl linkages and a 4-nitrophenyl acetamide group.
- Synthesis : Reacted pyrimidine-thiol with 2-chloroacetamide derivatives using K₂CO₃/acetone .
Chromeno[2,3-d]pyrimidine Analogues
N-(3-Chlorophenyl)-2-[[2-(4-methoxyphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]acetamide
- Core Structure: Chromeno[2,3-d]pyrimidine fused with a benzene ring.
- Substituents: 4-methoxyphenyl on the chromeno-pyrimidine and 3-chlorophenyl on acetamide.
- Relevance : Highlights the role of fused aromatic systems in modulating pharmacokinetic properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
